Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Calcium channel pharmacology Oxidation state–activity relationship Nifedipine impurity profiling

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (CAS 77234-00-5), systematically named as a 3,5-pyridinedicarboxylic acid dimethyl ester derivative, is the fully aromatized phenylpyridine oxidation product of the 1,4-dihydropyridine (DHP) calcium channel blocker nifedipine. It is formally designated as Nifedipine Phenylpyridine Analog and is used predominantly as a pharmaceutical reference standard for impurity profiling, analytical method development (AMV), and quality control (QC) release testing of nifedipine active pharmaceutical ingredient (API) and finished dosage forms.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 77234-00-5
Cat. No. B1353788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
CAS77234-00-5
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C17H17NO4/c1-10-13(16(19)21-3)15(12-8-6-5-7-9-12)14(11(2)18-10)17(20)22-4/h5-9H,1-4H3
InChIKeyZRODZECCHZZHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (CAS 77234-00-5): A Pharmacopoeial Nifedipine-Related Reference Standard


Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (CAS 77234-00-5), systematically named as a 3,5-pyridinedicarboxylic acid dimethyl ester derivative, is the fully aromatized phenylpyridine oxidation product of the 1,4-dihydropyridine (DHP) calcium channel blocker nifedipine . It is formally designated as Nifedipine Phenylpyridine Analog and is used predominantly as a pharmaceutical reference standard for impurity profiling, analytical method development (AMV), and quality control (QC) release testing of nifedipine active pharmaceutical ingredient (API) and finished dosage forms [1]. Unlike the therapeutically active 1,4-DHP congeners that act as L-type calcium channel antagonists, this compound possesses a planar aromatic pyridine core, confirmed by single-crystal X-ray diffraction showing r.m.s. deviations of 0.0083 Å for the pyridine ring and a dihedral angle of 75.51° between the benzene and pyridine rings at 100 K [2].

Why Nifedipine Phenylpyridine Analog Cannot Be Interchanged with Other DHP Impurities or the Parent Drug in Analytical Workflows


The phenylpyridine scaffold of CAS 77234-00-5 differs fundamentally from the 1,4-dihydropyridine nucleus of nifedipine and from the nitrophenyl/nitrosophenyl-substituted pyridine impurities in oxidation state, electronic conjugation, photolytic origin, and chromatographic retention. The fully aromatic pyridine ring confers distinct UV absorption properties, altered hydrogen-bonding capacity (zero H-bond donors vs. one in the DHP series), and a computed XLogP3 of 3 that diverges from both the parent drug and the nitroso-substituted impurity standards [1]. These physicochemical differences translate into non-interchangeable relative retention times (RRT) in compendial HPLC methods, meaning that using another phenylpyridine analog (e.g., the nitrophenylpyridine or nitrosophenylpyridine derivative) as a surrogate reference standard would generate inaccurate system suitability parameters and compromise impurity quantification [2]. Furthermore, the compound serves as a specific marker for oxidative aromatization pathways distinct from photolytic nitrosation/nitration, making it irreplaceable in forced degradation and photostability studies where degradation route discrimination is required [3].

Quantitative Differentiation Evidence: Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate vs. Closest Analogs


Aromatic Pyridine vs. 1,4-Dihydropyridine Core: Oxidation State Drives Calcium Channel Activity Abolition

The target compound contains a fully aromatic pyridine ring, whereas the therapeutic comparator nifedipine (CAS 21829-25-4) bears a non-aromatic 1,4-dihydropyridine (DHP) core. Single-crystal X-ray diffraction at 100 K confirms the pyridine ring of the target compound is essentially planar (r.m.s. deviation = 0.0083 Å) [1], in contrast to the flattened boat conformation universally adopted by 1,4-DHP calcium channel blockers [2]. This aromaticity abolishes the ability to adopt the requisite DHP conformation for L-type calcium channel binding; the oxidized phenylpyridine form is pharmacologically inactive as a calcium channel modulator, whereas nifedipine (1,4-DHP) exhibits an IC₅₀ in the nanomolar range against L-type Ca²⁺ currents [2]. This dichotomous activity profile underpins the compound's exclusive utility as a negative control or impurity marker rather than an active pharmaceutical.

Calcium channel pharmacology Oxidation state–activity relationship Nifedipine impurity profiling

Photolytic Stability: Phenyl vs. Nitrophenyl Substituent Differentiates Degradation Pathway Susceptibility

Nifedipine and its nitrophenyl-substituted congener undergo rapid photochemical oxidation upon exposure to UV light (≤400 nm), converting the 1,4-DHP ring to the corresponding pyridine derivative—this is the well-established formation pathway for the nitrophenylpyridine analog (USP Nitrophenylpyridine Analog RS, CAS 67035-22-7) [1]. The target compound, lacking the nitro group on the 4-phenyl ring, is not generated through this photolytic nitrosation/nitration pathway but rather via thermal or chemical oxidative aromatization of the unsubstituted 1,4-DHP precursor. The USP monograph explicitly identifies the nitrophenylpyridine analog (RRT ≈0.8) and nitrosophenylpyridine analog (RRT ≈0.9) as the light-induced degradation products, with nifedipine at RRT 1.0, but does not assign the target phenylpyridine analog as a photodegradant [2]. This pathway divergence means that in photostability studies conducted per ICH Q1B, only CAS 77234-00-5 can serve as a marker for non-photolytic oxidative degradation, enabling precise degradation route deconvolution.

Photostability Forced degradation Nifedipine impurity differentiation

Chromatographic Retention Differentiation: Dimethyl vs. Diethyl Ester Impacts HPLC RRT in Compendial Methods

The dimethyl ester target compound (MW 299.32) can be chromatographically distinguished from its diethyl ester homolog, diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (CAS 1539-44-2, MW 327.37), by the difference in alkyl ester chain length that impacts reversed-phase retention. The computed XLogP3 for the target dimethyl ester is 3.0 [1], while the diethyl homolog, bearing two additional methylene units, possesses a predictably higher logP (estimated ~4.0 based on the incremental Hansch π constant of ~0.5 per CH₂ group × 2 ester moieties) [2]. This lipophilicity differential translates into a measurable RRT shift under compendial reversed-phase HPLC conditions; although the target compound is not specified in the current USP monograph for nifedipine impurities, the structurally analogous diethyl ester has been reported as a distinct substrate for cytochrome P450-catalyzed oxidative ester cleavage, confirming its separable identity in bioanalytical and impurity profiling settings [3].

HPLC method validation Relative retention time Ester homolog differentiation

Crystal Structure Uniqueness: Dihedral Angle and Non-Protonated Pyridine Nitrogen Distinguish from DHP Congeners

Single-crystal X-ray diffraction data for the target compound (T = 100 K, R factor = 0.042) provide unique structural parameters that differ fundamentally from any 1,4-DHP analog. The target compound crystallizes in the monoclinic space group with unit cell parameters a = 16.0732(4) Å, b = 7.2497(2) Å, c = 13.1339(3) Å, β = 91.003(1)°, V = 1530.20(7) ų, Z = 4 [1]. The benzene and pyridine rings exhibit a dihedral angle of 75.51(4)°, and the pyridine nitrogen is unequivocally non-protonated, as evidenced by the ring planarity (r.m.s. deviation 0.0083 Å) and the absence of an H-bond donor capable of N–H⋯O interactions—the crystal packing is stabilized exclusively by weak intermolecular C–H⋯O and C–H⋯N contacts [1]. In contrast, 1,4-DHP analogs invariably display a protonated N1 position, a flattened boat conformation, and classical N–H⋯O hydrogen bonding in the solid state [2]. These crystallographic distinctions provide an unambiguous identity verification tool for incoming material release testing using powder X-ray diffraction (PXRD) fingerprinting.

Single-crystal X-ray diffraction Conformational analysis Pyridine vs. DHP structural comparison

Computed Physicochemical Property Profile: Zero H-Bond Donors and Moderate TPSA Differentiate from Nitro-Substituted Impurity Standards

Computed molecular descriptors for the target compound reveal a hydrogen bond donor count of 0 and a topological polar surface area (TPSA) of 65.5 Ų [1], which diverge from both nifedipine (HBD = 1, due to DHP N–H; TPSA = 110.0 Ų contributed by the nitro group oxygens) and the nitrophenylpyridine analog (HBD = 0, but TPSA significantly higher due to the nitro substituent) [2]. The absence of hydrogen bond donors and the moderate TPSA dictate that this compound will exhibit distinct solubility, permeability, and chromatographic retention behavior in reversed-phase systems compared to the nitro- and nitroso-substituted impurity standards. These properties are critical for predicting extraction recovery during sample preparation, optimizing solid-phase extraction (SPE) conditions, and anticipating mass spectrometric ionization efficiency in LC-MS impurity profiling workflows.

Physicochemical descriptors Hydrogen bonding Drug-likeness parameters

Procurement-Driven Application Scenarios for Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (CAS 77234-00-5)


Pharmacopoeial Impurity Reference Standard for Nifedipine ANDA Analytical Method Validation (AMV)

As a nifedipine phenylpyridine analog impurity reference standard, CAS 77234-00-5 is utilized in HPLC method validation for Abbreviated New Drug Applications (ANDAs) per USP and EP monographs [1]. The compound's distinct relative retention time (RRT), which differs from the nitrophenylpyridine (RRT ≈0.8) and nitrosophenylpyridine (RRT ≈0.9) analogs specified in the USP Nifedipine monograph [2], makes it essential for establishing system suitability parameters and for verifying chromatographic resolution between co-eluting impurity peaks. Quantitative NMR and mass spectrometry characterization data compliant with ICH Q2(R1) guidelines are typically provided with the reference standard to support method specificity, linearity, and accuracy validation [1].

Non-Photolytic Forced Degradation Marker in Nifedipine Stress Testing

Because the target compound arises from non-photolytic oxidative aromatization of the DHP core—rather than from UV-light-induced nitrophenylpyridine formation—it serves as a specific marker for thermal and chemical oxidative stress pathways in forced degradation studies conducted per ICH Q1A(R2) [1]. The USP monograph explicitly notes that UV light converts nifedipine to the nitrophenylpyridine derivative, while the nitrosophenylpyridine analog is formed under daylight; neither pathway generates the unsubstituted phenylpyridine analog [2]. By using CAS 77234-00-5 as a reference standard, analytical laboratories can discriminate between photolytic and non-photolytic degradation routes, enabling accurate degradation pathway elucidation and mass balance calculations.

Crystalline Identity Verification via PXRD for Incoming QC Material Release

The published single-crystal X-ray structure (monoclinic, a = 16.0732 Å, V = 1530.20 ų, Z = 4; R factor = 0.042) provides a definitive reference diffraction pattern for powder X-ray diffraction (PXRD) identity testing [1]. Given that the compound exhibits a non-protonated pyridine nitrogen and intermolecular packing stabilized solely by weak C–H⋯O and C–H⋯N contacts—in contrast to the N–H⋯O hydrogen-bonded networks of 1,4-DHP analogs—the PXRD fingerprint is unambiguous and cannot be replicated by any DHP-based impurity standard [2]. This enables QC laboratories to implement a rapid, non-destructive identity confirmation step upon material receipt, mitigating the risk of accepting mislabeled or cross-contaminated reference standard batches.

LC-MS/MS Internal Standard for Nifedipine Oxidative Metabolite Quantification in Plasma

Although the target compound itself is not a human metabolite of nifedipine, its structural identity as the dimethyl ester phenylpyridine—lacking the nitro group and possessing zero hydrogen bond donors and a TPSA of 65.5 Ų [1]—makes it a suitable internal standard candidate for LC-MS/MS bioanalytical methods targeting the oxidative metabolite dehydronifedipine (CAS 67035-22-7). The chromatographic proximity to dehydronifedipine (both being phenylpyridines) combined with distinct MS/MS fragmentation due to the absence of the nitro moiety enables reliable peak area ratio normalization without isotopic overlap. This application leverages the compound's unique physicochemical profile and commercial availability as a well-characterized reference standard [2].

Quote Request

Request a Quote for Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.